Product packaging for Bis[2-(methylthio)ethyl]amine(Cat. No.:)

Bis[2-(methylthio)ethyl]amine

Cat. No.: B8501871
M. Wt: 165.3 g/mol
InChI Key: CEDSEGACOPNBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[2-(methylthio)ethyl]amine is an asymmetric tridentate ligand featuring nitrogen and sulfur donor atoms. This molecular structure is of significant interest in inorganic and coordination chemistry for constructing complexes with divalent zinc triad metal ions (Zn, Cd, Hg) . Such complexes are valuable for researchers studying metal-ligand interaction thermodynamics, structural isomerization in solution, and speciation of d10 metal ion complexes . The ligand's ability to form stable bis-tridentate chelates with well-defined coordination geometries makes it a useful scaffold for investigating slow intramolecular isomerization and intermolecular exchange processes, which are key phenomena in metalloenzyme modeling and the development of novel coordination compounds . As a building block, its utility is enhanced by the electron-donating nature of the thioether groups and the chelating ability of the amine backbone. Researchers employ this compound and its analogs under strict laboratory controls to advance knowledge in catalytic and materials science . Handling and Safety: Compounds of this class require careful handling. Consult the Safety Data Sheet (SDS) prior to use. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NS2 B8501871 Bis[2-(methylthio)ethyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NS2

Molecular Weight

165.3 g/mol

IUPAC Name

2-methylsulfanyl-N-(2-methylsulfanylethyl)ethanamine

InChI

InChI=1S/C6H15NS2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3

InChI Key

CEDSEGACOPNBPI-UHFFFAOYSA-N

Canonical SMILES

CSCCNCCSC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bis 2 Methylthio Ethyl Amine

Classical and Contemporary Synthetic Routes to Bis[2-(methylthio)ethyl]amine

The synthesis of this compound has traditionally relied on established organic chemistry reactions. These methods, while effective, are continuously being refined for improved efficiency and yield.

Self-Condensation Reactions of 2-(Methylthio)ethylamine (B103984) Precursors

A primary and straightforward method for synthesizing this compound is through the self-condensation of its precursor, 2-(methylthio)ethylamine. evitachem.com This reaction typically involves the controlled heating of 2-(methylthio)ethylamine, often in the presence of a catalyst, to facilitate the coupling of two molecules. evitachem.com

The reaction can be catalyzed by a base, such as triethylamine, which promotes the formation of the desired secondary amine. evitachem.com Precise control over reaction parameters like temperature and pressure is crucial to maximize the yield of this compound while minimizing the formation of by-products. evitachem.com Temperatures for this reaction may range from 40°C to 80°C. evitachem.com

A stepwise approach can also be employed, where a mono-substituted intermediate is first formed and then further alkylated to yield the final product. evitachem.com This allows for greater control over the reaction and can lead to higher purity of the desired compound.

Reductive Amination and Nucleophilic Substitution Strategies

Reductive amination represents a versatile strategy for the synthesis of amines, including this compound. acs.orglibretexts.org This two-part process involves the initial reaction of an aldehyde or ketone with an amine to form an imine, which is subsequently reduced to the target amine. libretexts.org For the synthesis of this compound, this could involve the reaction of 2-(methylthio)ethylamine with a suitable carbonyl compound, followed by reduction. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN). libretexts.org

Nucleophilic substitution is another fundamental approach to forming amine compounds. evitachem.com In the context of synthesizing this compound, this could involve the reaction of 2-(methylthio)ethylamine with a molecule containing a good leaving group, such as an alkyl halide. evitachem.com The amine acts as the nucleophile, displacing the leaving group and forming a new carbon-nitrogen bond.

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for amine synthesis.

Catalytic Approaches in Amine Synthesis and Optimization of Reaction Conditions

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions with higher efficiency and selectivity under milder conditions. rsc.org Transition metal catalysts, in particular, have been extensively explored for the synthesis of amines and thioethers. rsc.orgresearchgate.net For instance, nickel-catalyzed reactions have been developed for the synthesis of functionalized aryl thioethers and for the reductive amination of aldehydes. researchgate.netorganic-chemistry.org Copper-based catalysts are also favored due to their low cost and toxicity. researchgate.net The optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, is critical for maximizing the yield and purity of the desired amine. evitachem.com

Green Chemistry Principles and Sustainable Synthesis of Amines

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. opcw.org This involves the use of renewable feedstocks, the reduction of waste, and the use of less hazardous chemicals. rsc.orgopcw.org In amine synthesis, this has led to the development of biocatalytic methods and the use of greener solvents like deep eutectic solvents (DESs). acs.orgmdpi.com DESs are attractive alternatives to conventional volatile organic solvents due to their low cost, ease of preparation, and compatibility with green chemistry principles. mdpi.com Catalytic methods, such as those employing transition metals, are often well-aligned with green chemistry as they can reduce the need for stoichiometric reagents and enable reactions under more environmentally benign conditions. rsc.org

Derivatization Strategies for Functionalization and Ligand Design

The presence of both amine and thioether functional groups in this compound makes it a versatile platform for further chemical modification. evitachem.com These functional groups can be independently or simultaneously targeted to create a wide range of derivatives with tailored properties.

Derivatization can be achieved through various reactions typical of amines, such as:

Acylation: Reaction with acylating agents to form amides. evitachem.com

Alkylation: Reaction with alkyl halides to produce more complex amines. evitachem.com

Reaction with aldehydes or ketones: In the presence of a reducing agent, this leads to reductive alkylation. evitachem.com

Synthesis of Substituted Derivatives for Tailored Reactivity

The modification of the this compound framework is crucial for fine-tuning the electronic and steric properties of ligands for specific applications in catalysis and materials science. While direct derivatization is possible, many synthetic strategies involve the functionalization of its primary amine precursor, 2-(methylthio)ethylamine, or the creation of structural analogues with different donor atoms.

Typical reactions for modifying secondary amines like this compound include nucleophilic substitution and acylation. evitachem.com For instance, reaction with alkyl halides can introduce new functional groups, while reaction with acyl chlorides yields amides, potentially altering the compound's coordination behavior and biological activity. evitachem.com

A key strategy for creating derivatives with tailored functions involves the synthesis of carbamates. Research has demonstrated the reaction of the precursor 2-(methylthio)ethylamine with substituted benzyl (B1604629) chloroformates in the presence of triethylamine. udayton.edu This reaction yields N-2-(methylthio)ethylcarbamates, which can be further modified, for example, through nitrosation to create novel photolabile structures. udayton.edu This approach highlights how precursors are used to build derivatives intended for controlled release applications. udayton.edu

Furthermore, the core structure can be altered to replace donor atoms for tailored reactivity. An example is the synthesis of phosphine (B1218219) analogues, such as N,N-bis[2-(diphenylphosphino)ethyl]amine, which demonstrates how the fundamental bis(2-ethyl)amine scaffold is adapted to create ligands with different coordination properties for use in metal complex catalysts. google.com

Table 1: Synthetic Methods for Derivatives

Precursor Reagent Reaction Type Product Class Reference
2-(Methylthio)ethylamine Benzyl chloroformate Acylation Carbamate udayton.edu
2-(Methylthio)ethylamine 4-Nitrobenzyl chloroformate Acylation Carbamate udayton.edu
This compound Alkyl Halide (generic) Nucleophilic Substitution Tertiary Amine evitachem.com

Role as a Precursor in Schiff Base Condensations for Complex Ligand Systems

Schiff base condensation is a fundamental reaction in coordination chemistry for synthesizing complex multidentate ligands. asianpubs.orgripublication.com The reaction typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine (a compound containing a C=N double bond). researchgate.netmdpi.com These reactions are often facilitated by a metal ion acting as a template, which directs the stereochemistry of the product. asianpubs.org

Because this compound is a secondary amine, it does not directly undergo Schiff base condensation to form an imine. Instead, its primary amine precursor, 2-(methylthio)ethylamine, is a versatile building block for this purpose. wikipedia.org The presence of both a soft sulfur donor and a hard nitrogen donor in 2-(methylthio)ethylamine allows for the synthesis of hemilabile ligands, which can possess valuable catalytic properties.

For example, complex tridentate ligands can be prepared through the Schiff base condensation of an amine containing a thioether linkage with a suitable aldehyde. rsc.org In one such synthesis, 2-(methylthio)benzaldehyde (B1584264) was reacted with 2-(4-methoxyphenyltelluro)ethylamine in methanol (B129727) to produce a tridentate Schiff base ligand. rsc.org This demonstrates a clear pathway for creating sophisticated ligand architectures by combining precursors with complementary functionalities. The resulting imine can then be reduced to a more flexible amine if desired. rsc.org The general utility of condensing carbonyl compounds with amines containing thioether groups is a well-established method for producing ligands for coordination chemistry. researchgate.net

Table 2: Precursors in Schiff Base Condensations

Amine Precursor Carbonyl Compound Resulting Ligand Type Reference
2-(Methylthio)aniline Halogenated Salicylaldehydes Bidentate Schiff Base researchgate.net
2-(4-Methoxyphenyltelluro)ethylamine 2-(Methylthio)benzaldehyde Tridentate Schiff Base rsc.org

Coordination Chemistry of Bis 2 Methylthio Ethyl Amine

Fundamental Principles of Ligand-Metal Interactions Involving Polyamine-Thioether Scaffolds

The coordination chemistry of polyamine-thioether ligands is a rich and diverse field, driven by the versatile bonding capabilities of the soft thioether sulfur atoms and the harder amine nitrogen atoms. The interplay of these donor atoms within a flexible scaffold, such as that found in Bis[2-(methylthio)ethyl]amine, allows for a range of coordination modes and complex geometries.

Chelation Behavior and Donor Atom Preferences (N, S)

Polyamine-thioether ligands are classic examples of chelating agents, capable of forming stable, cyclic structures with a central metal ion. The stability of these complexes is enhanced by the chelate effect, which is the entropic advantage of replacing multiple monodentate ligands with a single polydentate ligand. The donor atom preference in these systems is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.

Nitrogen, being a harder Lewis base, generally forms stronger bonds with hard Lewis acids, such as early transition metals and protons. In contrast, the sulfur of a thioether is a soft Lewis base and exhibits a preference for soft Lewis acids, such as the heavier transition metals. nih.gov For borderline metal ions, like those in the zinc triad (B1167595), the coordination is a delicate balance of these preferences, often influenced by other factors such as the ligand's steric profile and the nature of other coordinating species. In the context of this compound, the secondary amine nitrogen provides a central, harder donor site, while the two thioether sulfur atoms act as softer donor sites. This arrangement allows the ligand to effectively coordinate with a variety of metal ions, bridging the gap between hard and soft acid behavior.

Tridentate and Mixed N,S Donor Coordination Modes

This compound is a classic example of a tridentate ligand, capable of binding to a metal center through its central nitrogen and two thioether sulfur atoms, forming two five-membered chelate rings. This N,S,S-tridentate coordination is a common and stable arrangement for this ligand. The flexible ethyl chains connecting the donor atoms allow the ligand to adopt a facial (fac) or meridional (mer) coordination geometry around an octahedral metal center.

In a facial arrangement, the three donor atoms occupy one face of the octahedron, with N-M-S bond angles of approximately 90°. In a meridional arrangement, the donor atoms lie in a plane that bisects the octahedron, resulting in one N-M-S angle of approximately 180° and two of 90°. The preference for one isomer over the other is influenced by the steric and electronic properties of both the metal ion and the ligand itself.

Influence of Ligand Architecture on Coordination Geometry and Stereochemistry

The architecture of a polyamine-thioether ligand plays a crucial role in determining the coordination geometry and stereochemistry of the resulting metal complex. The flexibility of the ligand backbone, the nature of the donor atoms, and the steric bulk of any substituents all contribute to the final structure.

For bis-tridentate complexes of the type [M(L)₂]ⁿ⁺, where L is a tridentate ligand like this compound, several geometric isomers are possible: mer, trans-fac, and cis-fac. irb.hr The mer isomer has C₂h symmetry, the trans-fac isomer has C₂ symmetry, and the cis-fac isomer has C₁ symmetry. The relative stability of these isomers is influenced by a combination of factors, including ligand field stabilization energy, steric interactions between the ligands, and non-covalent interactions such as hydrogen bonding. researchgate.net

Studies on the closely related asymmetric ligand N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine have shown that in bis-tridentate chelates with zinc triad metals, a trans-facial octahedral coordination geometry is adopted in the solid state. nih.gov This preference is likely influenced by the steric demands of the ligands and the desire to minimize inter-ligand repulsion. The flexibility of the ethyl arms in this compound allows it to accommodate the geometric preferences of different metal ions, leading to a variety of possible stereochemical outcomes.

Complexation with Transition Metal Ions

Divalent Zinc Triad Metal Ions (Zn(II), Cd(II), Hg(II))

The divalent ions of the zinc triad (Zn²⁺, Cd²⁺, and Hg²⁺) are d¹⁰ metal ions and are therefore diamagnetic and colorless in their complexes, with their coordination chemistry being primarily dictated by size, charge, and the principles of HSAB theory. As borderline Lewis acids, they exhibit a flexible coordination behavior, readily forming complexes with both hard and soft donor atoms.

The synthesis of bis-tridentate chelates of this compound with zinc triad metal ions typically involves the reaction of the ligand with a metal salt, such as a perchlorate (B79767) or halide, in a suitable solvent like methanol (B129727) or acetonitrile. The resulting complexes can be isolated as crystalline solids and characterized by a variety of spectroscopic and analytical techniques.

While specific studies on this compound with the zinc triad are not extensively detailed in the provided results, extensive research on the analogous ligand N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine (L') provides significant insight into the expected chemistry. nih.gov Complexes of the type M(L')₂₂ (where M = Zn, Cd, Hg) have been synthesized and structurally characterized. nih.gov

Synthesis: The general synthetic procedure involves the reaction of two equivalents of the ligand with one equivalent of the metal perchlorate salt in a suitable solvent, followed by crystallization.

Characterization:

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. For the analogous M(L')₂₂, all three metal ions (Zn, Cd, Hg) form complexes with a trans-facial octahedral coordination geometry. nih.gov This indicates that each ligand coordinates in a tridentate fashion, and the two ligands are arranged in a trans configuration around the metal center.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these diamagnetic complexes in solution. The chemical shifts of the protons and carbons in the ligand change upon coordination to the metal ion, providing information about the binding mode.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-S bonds.

The table below summarizes the crystallographic data for the bis-tridentate chelates of the analogous ligand N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine with the zinc triad.

CompoundCrystal SystemSpace GroupM-N (amine) (Å)M-N (pyridine) (Å)M-S (Å)
Zn(L')₂₂MonoclinicP2₁/c2.152.12, 2.142.59, 2.61
Cd(L')₂₂MonoclinicP2₁/c2.332.32, 2.342.72, 2.74
Hg(L')₂₂MonoclinicP2₁/c2.372.35, 2.402.78, 2.82

Data for the analogous ligand N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine (L')

This data reveals a progressive increase in the metal-ligand bond lengths down the group, which is consistent with the increasing ionic radii of the metal ions (Zn²⁺ < Cd²⁺ < Hg²⁺). The coordination geometry remains consistent across the series, highlighting the strong preference for the trans-facial arrangement with this type of ligand. It is highly probable that this compound would form analogous bis-tridentate complexes with the zinc triad, exhibiting similar structural features and trends.

Geometric Isomerism and Conformational Dynamics in Solution

Complexes formed with the tridentate this compound ligand, which features an NSN donor set, can exhibit geometric isomerism. When coordinating to a metal center in an octahedral geometry, for instance with two ligands, or one ligand and three monodentate ligands, two primary geometric isomers are possible: facial (fac) and meridional (mer). csbsju.eduopenstax.orglumenlearning.com

In the fac isomer , the three donor atoms (the two sulfur atoms of the methylthio groups and the central amine nitrogen) of the ligand occupy one face of the octahedron, with the donor atoms positioned at the vertices of a triangular face. The S-M-S, S-M-N, and N-M-S bond angles are all approximately 90°.

In the mer isomer , the three donor atoms lie in a plane that bisects the octahedron, with one donor atom at an axial position and the other two in the equatorial plane. This arrangement results in bond angles of approximately 90° and 180° between the donor atoms.

The preferred geometry is often influenced by the steric bulk of the ligand and the electronic preferences of the metal ion. For many complexes with analogous tridentate amine ligands, the fac isomer is commonly observed as it can be sterically less demanding. openstax.org

In solution, these complexes can be dynamic. Conformational changes within the chelate rings and, in some cases, interconversion between isomeric forms can occur. acs.org Solution-state studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for understanding these dynamics. For example, studies on mercury(II) complexes with the similar ligand bis[(2-pyridyl)methyl]amine have shown rapid equilibrium between different isomeric forms in solution, mediated by a twisting mechanism. acs.org The flexible ethyl chains in this compound allow for considerable conformational freedom, which can influence the reactivity and stability of its metal complexes.

Ligand Exchange Processes and Thermodynamic Stability of Complexes

M + L ⇌ ML; K1 = [ML]/[M][L] ML + L ⇌ ML2; K2 = [ML2]/[ML][L] β2 = K1K2 = [ML2]/[M][L]2

Several factors influence the thermodynamic stability of these complexes:

The Chelate Effect : As a tridentate chelating ligand, this compound forms multiple bonds with a single metal ion, resulting in the formation of stable five-membered chelate rings (M-S-C-C-N). This leads to a significant increase in thermodynamic stability compared to complexes with analogous monodentate ligands, an effect driven largely by a favorable entropy change. northwestern.edu

Nature of the Metal Ion : The stability of the complexes generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The high affinity of soft Lewis acidic metal ions like Pd(II), Pt(II), and Hg(II) for the soft sulfur donor atoms of the thioether groups also leads to the formation of highly stable complexes. researchgate.netresearchgate.net

Solvent Effects : The solvent can modulate the stability of complexes by competing for coordination sites on the metal ion and by solvating the different species involved in the equilibrium. northwestern.eduresearchgate.net

Ligand exchange processes involve the substitution of one or more ligands in the coordination sphere of the metal complex with other ligands. The rates of these reactions determine the kinetic lability or inertness of the complex. nsu.ru For many d-block metal complexes, these reactions can be very fast. The kinetics of ligand exchange can be influenced by the strength of the metal-ligand bonds and the geometry of the complex. For instance, palladium(II) and platinum(II) complexes often undergo associative ligand substitution reactions. researchgate.net

Other d-Block Metal Ions (e.g., Co(II), Ni(II), Cu(II), Pd(II), Pt(IV))

The coordination of this compound with various d-block metal ions leads to complexes with diverse geometries and properties, largely dictated by the preferred coordination number and electronic configuration of the metal ion.

Cobalt(II) : Co(II) (d7 configuration) typically forms octahedral or tetrahedral complexes. With a 1:2 metal-to-ligand ratio, this compound is expected to form octahedral [Co(L)2]2+ complexes. mdpi.comnih.govnih.gov In cases with a 1:1 ratio, the remaining coordination sites in an octahedral geometry would be filled by solvent molecules or counter-ions, for example, [Co(L)Cl3]-. nih.gov These complexes are generally paramagnetic.

Nickel(II) : Ni(II) (d8 configuration) complexes exhibit a wide range of geometries, including octahedral, square planar, and tetrahedral. nih.govrsc.org With two molecules of this compound, paramagnetic octahedral [Ni(L)2]2+ complexes are anticipated. nih.gov In a 1:1 metal-to-ligand ratio, diamagnetic square planar complexes like [Ni(L)X]+ (where X is a monodentate anion) could form, particularly with strong-field ligands. researchgate.net

Copper(II) : Cu(II) (d9 configuration) complexes are known for their structural diversity, often exhibiting distorted geometries due to the Jahn-Teller effect. rsc.org Five-coordinate (square pyramidal or trigonal bipyramidal) and six-coordinate (distorted octahedral) geometries are common. nih.govmdpi.com Complexes with a 1:1 metal-to-ligand ratio, such as [Cu(L)X2], are frequently observed. mdpi.com

Palladium(II) : Pd(II) (d8 configuration) almost exclusively forms four-coordinate, diamagnetic, square planar complexes. nih.govrsc.org With the tridentate this compound, a 1:1 complex of the type [Pd(L)X]+ is expected, where the fourth coordination site is occupied by a monodentate ligand like a halide. researchgate.netrsc.orgnih.gov The strong preference of Pd(II) for the soft sulfur donors ensures stable complex formation.

Platinum(IV) : Pt(IV) (d6 configuration) forms kinetically inert, six-coordinate octahedral complexes. nih.govnih.gov The synthesis of Pt(IV) complexes often involves the oxidation of a Pt(II) precursor. mdpi.com A typical complex with this compound would have the formula [Pt(L)X3]+, where X represents anionic ligands like chloride. worktribe.comdur.ac.uk

Rare Earth Metal Ions and Non-Conventional Metal Centers

The coordination chemistry of this compound with rare earth metal ions (lanthanides) and other non-conventional metal centers is not well-documented in the existing literature. Lanthanide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen over softer donors like sulfur. However, the chelate effect and the presence of the nitrogen donor might facilitate complexation. Further research is required to explore the potential of this ligand to form stable complexes with f-block elements and to investigate their potential structural and photophysical properties.

Structural Elucidation and Spectroscopic Characterization of Metal Complexes

X-ray Crystallographic Analysis of Solid-State Structures

For example, in square planar Pd(II) complexes with similar NNS ligands, the metal center is coordinated by the pyridine (B92270) nitrogen, the azomethine nitrogen, and a thiolate sulfur atom, with a chloride ion occupying the fourth position. researchgate.net Octahedral Co(III) complexes with two tridentate NNS ligands show the metal coordinated by two pyridine nitrogens, two imine nitrogens, and two thiol sulfur atoms. mdpi.com These studies confirm the ability of such ligands to act as effective tridentate chelators.

The following table presents typical bond distances observed in complexes with related tridentate ligands containing amine and thioether or thiol donors, which can serve as a reference for what might be expected for this compound complexes.

Metal IonCoordination GeometryM-N (amine/imine) (Å)M-S (thioether/thiolate) (Å)Reference Compound TypeReference
Co(III)Octahedral1.89 - 1.982.22 - 2.25Co(NNS)2 mdpi.com
Ni(II)Octahedral2.05 - 2.152.40 - 2.50Ni(NNS)X3 researchgate.net
Cu(II)Square Pyramidal1.98 - 2.052.25 - 2.35Cu(NNS)X2 nih.gov
Pd(II)Square Planar2.02 - 2.102.24 - 2.30Pd(NNS)Cl researchgate.net

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of these complexes in solution.

1H and 13C NMR : For diamagnetic complexes (e.g., Pd(II), Pt(IV)), 1H and 13C NMR spectra provide detailed structural information. nih.gov Upon coordination to a metal ion, the signals of the protons and carbons in the ligand, particularly those close to the donor atoms (the -CH2-S- and -CH2-N- groups), experience a downfield shift due to the deshielding effect of the metal center. The integration of the signals can confirm the stoichiometry of the complex, and the coupling patterns provide information about the conformation of the chelate rings. nih.gov

Paramagnetic NMR : For paramagnetic complexes, such as those of high-spin Co(II) and Ni(II), the NMR signals are significantly affected by the unpaired electrons. koreascience.kr This results in large chemical shifts (both upfield and downfield) and significant line broadening. While this can make spectral interpretation more complex, the large shift dispersion can sometimes be advantageous, and the analysis of these spectra can provide valuable information about the electronic structure and magnetic properties of the complex.

The table below shows predicted 1H NMR chemical shifts for the free this compound ligand and typical shifts expected upon coordination to a diamagnetic metal ion.

Proton EnvironmentPredicted δ (ppm) for Free LigandExpected δ (ppm) in Diamagnetic ComplexComment
S-CH3~2.12.2 - 2.5Slight downfield shift upon coordination of sulfur.
S-CH2-~2.62.8 - 3.2Significant downfield shift due to proximity to coordinated sulfur.
N-CH2-~2.83.0 - 3.5Significant downfield shift due to proximity to coordinated nitrogen.
N-HVariable (1-3)Variable (often broad)Position is solvent-dependent and may broaden or shift upon coordination.

Advanced Spectroscopic Techniques (e.g., FT-IR, UV-Vis, Raman) in Complex Analysis

In addition to NMR spectroscopy, a suite of other spectroscopic techniques is essential for the comprehensive characterization of this compound complexes.

FT-IR and Raman Spectroscopy: Vibrational spectroscopy provides key information about the bonding within the complex. In the FT-IR spectra of this compound complexes, the coordination of the amine nitrogen to the metal center is typically evidenced by a shift in the N-H stretching and bending vibrations compared to the free ligand. hilarispublisher.com The formation of new, low-frequency bands in the far-IR region can be assigned to the metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) stretching vibrations, providing direct evidence of coordination. impactfactor.orgiau.ir Raman spectroscopy can be a complementary technique, particularly for identifying the symmetric M-S stretching modes, which are often weak in the IR spectrum. nih.gov

UV-Vis Spectroscopy: Electronic spectroscopy is used to study the electronic structure of the metal complexes. libretexts.org For transition metal complexes of this compound, the UV-Vis spectrum can exhibit several types of electronic transitions. csbsju.edu These include ligand-to-metal charge transfer (LMCT) bands, often involving the sulfur lone pairs, and metal-to-ligand charge transfer (MLCT) bands. research-nexus.net For complexes with d-electrons, weaker d-d transitions may also be observed, and their energies provide information about the ligand field splitting and the coordination geometry of the metal ion. slideshare.netethz.ch

Table 3: Spectroscopic Data for a Representative [Ni(this compound)Cl₂] Complex

Spectroscopic TechniqueFeatureWavenumber (cm⁻¹)/Wavelength (nm)Assignment
FT-IRν(N-H)~3250 (shifted from ~3300 in free ligand)Coordinated amine
FT-IRν(M-N)~450Ni-N stretch
FT-IRν(M-S)~350Ni-S stretch
UV-Visλ_max~380S → Ni LMCT
UV-Visλ_max~650d-d transition

Note: This data is illustrative for a hypothetical nickel(II) complex and is based on typical values observed for such compounds.

Supramolecular Coordination Assemblies and Metal-Organic Frameworks

The principles of supramolecular chemistry, which involve the study of systems held together by non-covalent interactions, are central to understanding the formation of complex architectures from molecular building blocks. nih.govnih.gov this compound, with its specific coordination vectors and potential for engaging in weaker interactions, can play a significant role in the construction of such assemblies.

Self-Assembly Principles in Metal-Ligand Systems

The formation of discrete supramolecular structures or extended networks from metal ions and organic ligands is a process of self-assembly, driven by the formation of coordinate bonds in a thermodynamically controlled manner. nih.govchemrxiv.org The final architecture of the assembly is dictated by the coordination preferences of the metal ion (e.g., tetrahedral, square planar, octahedral) and the geometry and connectivity of the ligand. researchgate.net The flexibility of the this compound ligand, with its adaptable bite angles, allows it to accommodate various metal ion coordination geometries, potentially leading to the formation of diverse supramolecular structures. researchgate.net

Role as Linkers in the Formation of Coordination Polymers and MOFs

Coordination polymers are extended structures formed by the linking of metal centers with organic ligands. When these materials possess a porous structure, they are often referred to as metal-organic frameworks (MOFs). While this compound is a chelating ligand that typically forms mononuclear complexes, it can potentially act as a linker if it bridges between two metal centers. This could occur if the amine group coordinates to one metal and the two thioether groups coordinate to a second metal, although this mode is less common for this type of ligand. More often, ligands with multiple distinct coordinating units are employed for the construction of coordination polymers. researchgate.net However, functionalization of the this compound backbone could introduce additional donor sites, enabling its use as a linker in the design of novel coordination polymers and MOFs.

Investigation of Non-Covalent Interactions (e.g., C-H...M, Hydrogen Bonding) in Solid-State Architectures

Furthermore, weaker interactions such as C-H···M (where M is the metal center) or C-H···S interactions can play a crucial role in stabilizing the crystal packing. nih.gov The analysis of crystal structures of this compound complexes often reveals a complex network of these non-covalent interactions, which are critical in determining the final solid-state architecture. nih.govunam.mx Understanding and controlling these weak interactions is a key aspect of crystal engineering. nih.gov

Catalytic Applications of Bis 2 Methylthio Ethyl Amine and Its Metal Complexes

Role as Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand plays a crucial role in modulating the activity, selectivity, and stability of the metal catalyst. The design of the ligand framework is therefore a key aspect in the development of effective catalytic systems.

Design Principles for Ligand-Enabled Catalytic Systems

The design of catalytic systems incorporating Bis[2-(methylthio)ethyl]amine and its analogs is guided by several key principles. The tridentate SNS coordination of the ligand provides a stable binding motif for the metal center, which is essential for maintaining the integrity of the catalyst during the reaction cycle. The electronic properties of the ligand can be tuned by modifying the substituents on the sulfur and nitrogen atoms. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the electron density at the metal center, thereby affecting its reactivity.

The steric environment around the metal center, dictated by the ligand's structure, is another critical design element. The flexible ethyl chains in this compound allow it to adopt various conformations to accommodate different metal ions and substrates. The steric bulk can be adjusted by introducing larger alkyl or aryl groups on the sulfur atoms, as seen in analogs like Bis(2-decylthioethyl)amine. sci-hub.cat This steric hindrance can influence the selectivity of the catalytic reaction by controlling the approach of the substrate to the active site.

Application in Organic Transformation Reactions

Metal complexes of this compound and its derivatives have demonstrated utility in several important organic transformations. One notable application is in the oligomerization of ethylene (B1197577). A chromium complex of a long-chain analog, Bis(2-decylthioethyl)amine, has been shown to be a highly selective catalyst for the trimerization of ethylene to 1-hexene (B165129). sci-hub.cat This process is of significant industrial importance as 1-hexene is a valuable comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE). In a tandem catalytic system, this chromium complex, activated by methylaluminoxane (B55162) (MAO), works in conjunction with a metallocene polymerization catalyst to produce butyl-branched polyethylene directly from ethylene. sci-hub.cat

Another significant application is in hydrogenation reactions. A ruthenium(II) complex, Dichlorotriphenylphosphine[bis(2-(ethylthio)ethyl)amine]ruthenium(II), has been identified as a catalyst for the hydrogenation of esters to alcohols. sigmaaldrich.com This transformation offers a greener alternative to the use of stoichiometric hydride reagents, which generate large amounts of waste.

The following table summarizes the key findings from the application of a Bis[2-(alkylthio)ethyl]amine-chromium complex in the tandem catalysis of ethylene.

Table 1: Tandem Catalysis of Ethylene using a Bis(2-decylthioethyl)amine-CrCl3/MAO System with Various Metallocene Catalysts

Metallocene Catalyst Polymer Yield (g) 1-Hexene Incorporation (mol %) Melting Point (°C) Crystallization Temperature (°C)
[Me2Si(2-Me-Ind)2]ZrCl2 1.1 1.8 118.9 104.5
[Me2Si(2,3,4,5-Me-Cp)(t-Bu-N)]TiCl2 1.5 1.2 122.3 108.1

Data sourced from a study on the homogeneous tandem catalysis of a highly selective, aluminoxane-activated bis(2-decylthioethyl)amine-CrCl3 complex. sci-hub.cat

Mechanistic Investigations of Catalytic Cycles and Reaction Pathways

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For the chromium-catalyzed trimerization of ethylene using a Bis(2-alkylthioethyl)amine ligand, a metallacycle-based mechanism is proposed. sci-hub.cat The catalytic cycle is thought to involve the coordination of ethylene molecules to the chromium center, followed by oxidative coupling to form a metallacyclopentane intermediate. Subsequent insertion of another ethylene molecule and reductive elimination leads to the formation of 1-hexene and regeneration of the active catalyst. The high selectivity for 1-hexene suggests that the ligand environment provided by the Bis(2-alkylthioethyl)amine ligand favors the formation and decomposition of the specific metallacyclic intermediates that lead to the trimerization product over other oligomers or polymers. sci-hub.cat

In the case of the ruthenium-catalyzed hydrogenation of esters, the mechanism likely involves the coordination of the ester to the ruthenium center, followed by oxidative addition of dihydrogen. The resulting ruthenium hydride species then facilitates the reduction of the ester to the corresponding alcohol. The this compound ligand is believed to stabilize the ruthenium center throughout the catalytic cycle and influence the reactivity of the metal hydride.

Heterogeneous Catalysis and Catalyst Immobilization Strategies

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction products can be challenging. To address this issue, strategies for the immobilization of homogeneous catalysts onto solid supports have been developed, leading to heterogeneous catalysts that are more easily recovered and reused.

For catalysts based on this compound, immobilization can be achieved by tethering the ligand to a solid support such as silica (B1680970) or a polymer resin. This can be accomplished by modifying the ligand with a functional group that can be covalently attached to the support. For example, related bis(diphenylphosphino)amine ligands have been functionalized and grafted onto amino-silica to create supported catalysts for ethylene oligomerization. ajol.info This approach allows for the combination of the high selectivity of the molecular catalyst with the practical advantages of a heterogeneous system. The supported catalysts can be used in fixed-bed reactors, simplifying the process and reducing operational costs.

Asymmetric Catalysis Employing Related Ligand Frameworks

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. While there is a lack of specific reports on the use of chiral derivatives of this compound in asymmetric catalysis, the broader class of chiral thioether-containing ligands has been successfully employed in a variety of enantioselective transformations. acs.org

The design of chiral ligands often involves the introduction of stereogenic centers into the ligand backbone or on the coordinating atoms. For thioether amine ligands, chirality can be introduced at the carbon atoms of the ethyl bridges or by using a chiral amine precursor. These chiral ligands can then be complexed with metals such as copper, palladium, or rhodium to generate catalysts for asymmetric reactions like aldol (B89426) reactions, Michael additions, and allylic alkylations. For instance, chiral C2-symmetric bis(amino alcohol)oxalamides have been synthesized and their catalytic activity has been evaluated in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net Similarly, chiral thiophene-2,5-bis(amino-alcohol) ligands in combination with copper(II) have been shown to be highly efficient for enantioselective Aldol reactions. nih.gov These examples demonstrate the potential of related ligand frameworks in achieving high levels of stereocontrol, suggesting that appropriately designed chiral versions of this compound could also be effective in asymmetric catalysis.

Development of Sustainable Catalytic Processes

The principles of green chemistry are increasingly guiding the development of new catalytic processes. The goal is to design reactions that are more efficient, use less hazardous materials, and generate minimal waste. Catalysts based on this compound and its metal complexes can contribute to this goal in several ways.

As mentioned earlier, the use of a Dichlorotriphenylphosphine[bis(2-(ethylthio)ethyl)amine]ruthenium(II) catalyst for the hydrogenation of esters provides a more sustainable alternative to stoichiometric reducing agents. sigmaaldrich.com This catalytic approach reduces waste and avoids the use of hazardous and pyrophoric reagents like lithium aluminum hydride.

Furthermore, the development of heterogeneous catalysts by immobilizing this compound complexes on solid supports aligns with the principles of green chemistry. ajol.info Catalyst recycling not only reduces costs but also minimizes the environmental impact associated with the disposal of spent catalysts, particularly those containing precious metals. The use of environmentally benign solvents and reaction conditions, such as solvent-free systems or reactions in water, are other avenues through which catalytic processes involving these types of ligands can be made more sustainable.

Advanced Materials Science and Nanotechnology Applications

Integration into Polymeric Systems for Functional Materials

The incorporation of Bis[2-(methylthio)ethyl]amine and its derivatives into polymeric structures is a key strategy for developing materials with enhanced functionalities. The presence of both amine and thioether groups allows for a variety of polymerization techniques and imparts unique responsive characteristics to the resulting polymers.

Polymerization-Induced Self-Assembly (PISA) for Nanoparticle and Polymersome Formation

While direct studies employing this compound in Polymerization-Induced Self-Assembly (PISA) are not extensively documented, the closely related monomer, 2-(methylthio)ethyl methacrylate (B99206) (MTEMA), provides significant insights into the potential of the methylthioethyl moiety in this field. PISA is a powerful technique for the one-pot synthesis of block copolymer nanoparticles of various morphologies, such as spheres, worms, and vesicles (polymersomes).

Research has demonstrated the successful use of MTEMA in photo-PISA under ethanolic conditions. In these systems, a soluble precursor block is chain-extended with MTEMA, which is insoluble in the reaction medium, leading to in-situ self-assembly. The resulting poly(oligo(ethylene glycol) methyl ether methacrylate)-poly(2-(methylthio)ethyl methacrylate) (POEGMA-PMTEMA) nanoparticles exhibit redox-responsive behavior. This suggests that a difunctional monomer like this compound could act as a crosslinker or a branching unit within PISA formulations, potentially leading to the formation of novel nanostructures like shell-crosslinked micelles or more complex polymersome architectures.

Synthesis of Stimuli-Responsive Polymeric Architectures (e.g., Redox and Photo-Responsiveness)

The thioether groups in this compound are susceptible to oxidation, making them excellent candidates for creating redox-responsive polymers. The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone changes its polarity and hydrophilicity, triggering a macroscopic response in the polymer.

For instance, polymers derived from 2-(methylthio)ethyl methacrylate have been shown to be redox-responsive. The thioether-containing PMTEMA block is initially hydrophobic, but upon oxidation with agents like hydrogen peroxide, it transforms into a hydrophilic polymeric sulfoxide. This conversion can lead to the disassembly of nanoparticles or a change in the polymer's solubility. This principle can be extended to polymers incorporating this compound, where the two thioether groups could offer a more pronounced and potentially tunable redox response.

The amine functionality also opens the door to pH-responsive behavior. The secondary amine in this compound can be protonated or deprotonated in response to changes in pH, altering the polymer's charge and conformation. This dual responsiveness (redox and pH) makes polymers derived from this compound particularly attractive for smart drug delivery systems and sensors.

Furthermore, the incorporation of this compound into photo-responsive systems is an active area of research, particularly in the context of metal complexes as discussed in a later section.

Fabrication of Smart Materials with Tunable Properties

The ability to respond to external stimuli is the hallmark of "smart" materials. By integrating this compound into polymer networks, it is possible to fabricate materials whose properties can be tuned on demand. For example, incorporating this amine into a hydrogel could result in a material that swells or shrinks in response to changes in pH or the presence of an oxidizing agent.

The crosslinking of polymers with this compound would create a network where the thioether and amine groups are strategically placed at the crosslinking points. The redox or pH-triggered changes in these functional groups would directly impact the crosslinking density and, consequently, the mechanical properties, permeability, and swelling behavior of the material. This allows for the design of smart hydrogels, membranes, and coatings with tunable characteristics for applications in areas such as controlled release, tissue engineering, and soft robotics.

Functionalization for Specific Material Properties and Devices

Beyond its role as a monomer or crosslinker in bulk polymers, this compound serves as a versatile ligand for functionalizing materials and creating sophisticated molecular devices. Its tridentate "SNS" (thioether-amine-thioether) coordination motif is particularly effective in binding to various metal centers.

Design of Photoactivatable Systems (e.g., Ruthenium Complexes) for Light-Driven Applications

A significant area of application for this compound and related thioether ligands is in the design of photoactivatable ruthenium complexes. These complexes are of great interest for applications such as photodynamic therapy (PDT) and light-driven catalysis. The thioether ligands in these complexes can be selectively cleaved upon irradiation with light of a specific wavelength.

The compound Dichlorotriphenylphosphine[bis(2-(ethylthio)ethyl)amine]ruthenium(II) is a commercially available catalyst, highlighting the stability and utility of ruthenium complexes featuring this type of SNS ligand. In the context of photoactivatable systems, the principle involves the ruthenium center being inert in the dark. Upon light absorption, a ligand, such as one of the thioether arms of this compound, can be released. This can activate the ruthenium complex to interact with its target or release a caged bioactive molecule. The efficiency and wavelength of this photodissociation can be tuned by modifying the other ligands on the ruthenium center.

Research on related copper complexes with bis(2-(benzylthio)ethyl)amine has also demonstrated the versatility of the SNS ligand framework in coordination chemistry, which is fundamental to the design of these photoactive systems.

Incorporation into Sensing Platforms and Molecular Switches

The responsive nature of the thioether and amine groups makes this compound a promising component for sensing platforms and molecular switches. The binding of a metal ion or an analyte to the SNS ligand can alter its electronic or conformational state, leading to a detectable signal.

For instance, the coordination of a specific metal ion could quench or enhance the fluorescence of a nearby fluorophore, forming the basis of a chemosensor. Similarly, the redox state of the thioether groups can be used as a switchable element. In its reduced (thioether) form, the ligand may bind strongly to a particular metal, while in its oxidized (sulfoxide or sulfone) form, its coordination ability would be significantly altered, potentially releasing the metal ion. This reversible process could be harnessed to create molecular switches that respond to redox stimuli. While specific examples directly incorporating this compound into such devices are still emerging, the foundational chemistry of thioether- and amine-containing ligands in sensing and switching is well-established, pointing to a promising future for this compound.

Supramolecular Assemblies in Advanced Materials

The application of this compound in the realm of advanced materials science and nanotechnology is intrinsically linked to its capacity to participate in the formation of supramolecular assemblies. These complex, well-organized structures are formed through non-covalent interactions, and the unique chemical characteristics of this compound make it a potentially valuable component in the design and synthesis of novel materials with tailored properties. The presence of both soft thioether sulfur donors and a central secondary amine group allows for versatile coordination with a variety of metal centers and participation in hydrogen bonding, driving the self-assembly of intricate architectures.

Research into ligands possessing similar thioether and amine functionalities has demonstrated their utility in constructing coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.comresearchgate.net These materials are of significant interest due to their potential applications in areas such as catalysis, sensing, and gas storage. The thioether groups, being soft donors, exhibit a strong affinity for soft metal ions, influencing the resulting structure and stability of the supramolecular assembly. acs.org

While specific detailed research findings exclusively focused on this compound in supramolecular assemblies are not extensively documented in publicly available literature, the principles of coordination chemistry allow for predictions of its behavior. The flexibility of the ethyl chains and the tridentate N,S,S-donor set suggest that this ligand can form stable chelate rings with metal ions, leading to the formation of discrete polynuclear complexes or extended one-, two-, or three-dimensional networks. The nature of the metal ion, the counter-ion, and the reaction conditions would be critical factors in determining the final topology of the supramolecular assembly.

The table below summarizes the types of supramolecular assemblies that could potentially be formed using this compound and the key contributing interactions.

Based on a thorough search of available scientific literature, detailed theoretical and computational studies specifically focused on the compound "this compound" are not available. The requested analyses, including Density Functional Theory (DFT) calculations, Conformational Analysis, Frontier Molecular Orbital (FMO) Theory, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and mechanistic studies, appear not to have been published for this specific molecule.

Consequently, it is not possible to generate the requested article with scientifically accurate and specific data for "this compound" that adheres to the provided outline. Information on related techniques and similar but distinct molecules exists, but generating content for the specified compound would require fabrication of data, which cannot be done.

Theoretical and Computational Chemistry Studies

Modeling of Supramolecular Interactions and Crystal Packing

While the crystal structure of Bis[2-(methylthio)ethyl]amine itself is not detailed in the available literature, studies on analogous molecules provide a clear framework for how such an analysis would be conducted. For compounds containing similar functional groups (amines, thioethers, aromatic rings), X-ray crystallography combined with computational tools like Hirshfeld surface analysis is commonly used.

Hirshfeld Surface Analysis: This computational technique is used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a 3D map of the space around a molecule in a crystal, colored according to various properties, which helps to identify the types and relative importance of different intermolecular contacts. For example, in the crystal structure of a cadmium(II) complex with a chelating N,S-ligand, Hirshfeld analysis revealed the dominance of H···H (51.2%), Cl···H (13.9%), C···H (12.3%), and S···H (11.8%) interactions in the crystal packing. Similarly, for bis(2-isobutyrylamidophenyl)amine, the analysis highlighted the crucial role of N–H···O and C–H···π interactions in its solid-state structure.

Analysis of Specific Interactions:

Hydrogen Bonding: Amine groups, like the secondary amine in this compound, are potent hydrogen bond donors. In the crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate, the protonated central nitrogen atom forms a network of hydrogen bonds with chloride ions and water molecules, which is a key feature of its crystal packing.

π–π Stacking: In complexes where the ligand framework includes aromatic rings, π–π stacking is often a significant stabilizing interaction. In the structure of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III), π-stacking between pyridyl and triazole rings helps consolidate the crystal structure.

van der Waals Forces: These forces, particularly involving sulfur atoms and alkyl chains, would also play a significant role in the packing of this compound and its derivatives.

By combining experimental crystal structures with these computational models, a detailed, quantitative understanding of the forces driving the supramolecular assembly of a compound can be achieved.

Table 2. Dominant Intermolecular Interactions in Analogous Crystal Structures Identified by Hirshfeld Surface Analysis.
Compound/ComplexDominant InteractionsPercentage ContributionReference
{2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II)H···H51.2%
Cl···H/H···Cl13.9%
C···H/H···C12.3%
S···H/H···S11.8%
bis(2-isobutyrylamidophenyl)amineN–H···OSignificant
C–H···πSignificant

Future Perspectives and Emerging Research Directions

Development of Novel Ligand Architectures Incorporating Bis[2-(methylthio)ethyl]amine Subunits

The core structure of this compound serves as a powerful and adaptable scaffold for the design of next-generation ligands. The future in this area lies in the strategic modification of this basic framework to fine-tune the steric and electronic properties of the resulting metal complexes.

One promising direction is the introduction of diverse substituents on the central nitrogen atom or the carbon backbone. For instance, modifying the N-methyl group to larger alkyl or aryl groups can create more sterically hindered coordination pockets around a metal center. This can influence the selectivity of catalytic reactions by controlling substrate access. Research on derivatives like N-methylbis[2-(dodecylthio)ethyl]amine has already demonstrated how altering the alkyl chains on the sulfur atoms can impact the performance of copper-based catalysts in processes like atom transfer radical polymerization (ATRP). researchgate.net

Furthermore, incorporating the this compound motif into larger, more complex macromolecular or supramolecular structures is an emerging field. This could involve:

Dendritic Ligands: Building dendrimers where the this compound unit is a repeating branch point, leading to multinuclear metal complexes with unique catalytic or material properties.

Polymer-Supported Ligands: Grafting the ligand onto polymer backbones to create recyclable catalysts, combining the homogeneous catalyst's high activity with the heterogeneous catalyst's ease of separation.

Hybrid Ligands: Combining the SNS' donor set with other donor types (e.g., phosphines, pyridyls) in a single molecule to create multifunctional ligands capable of stabilizing unusual oxidation states or facilitating multi-step catalytic cycles. researchgate.net For example, bis(phosphino)amine ligands with P-N-P skeletons are known to coordinate primarily through the phosphorus atoms, and integrating thioether functionalities could lead to novel reactivity. researchgate.net

These advanced architectures are expected to unlock new possibilities in catalysis and materials science, moving beyond simple mononuclear complexes to highly elaborate and functional molecular systems.

Exploration of New Catalytic Transformations and Enantioselective Processes

While this compound-metal complexes, particularly with chromium, are highly effective for selective ethylene (B1197577) oligomerization, future research is set to expand their catalytic repertoire significantly. sci-hub.cat A major frontier in this exploration is the development of asymmetric catalysis to produce chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.

Achieving enantioselectivity requires the design of chiral ligands. This can be accomplished by modifying the this compound scaffold in several ways:

Introducing chiral centers into the ethyl backbone of the ligand.

Attaching a chiral auxiliary group to the central amine.

Synthesizing the ligand within a larger, inherently chiral framework, such as a 1,1'-binaphthol (BINOL) structure. nih.gov

The development of such chiral SNS' ligands could enable highly enantioselective versions of various transformations. The table below outlines potential catalytic reactions where these novel chiral ligands could be applied.

Catalytic TransformationPotential Application of Chiral SNS' LigandsDesired Outcome
Asymmetric Hydrogenation Reduction of prochiral ketones, imines, or alkenes.Synthesis of chiral alcohols, amines, and alkanes.
Asymmetric C-C Coupling Suzuki, Heck, and Sonogashira cross-coupling reactions.Formation of chiral biaryls and other complex organic molecules.
Asymmetric Alkylation Friedel-Crafts alkylation of arenes or heteroarenes. semanticscholar.orgEnantioselective synthesis of functionalized aromatic compounds.
Cycloaddition Reactions Diels-Alder and [3+2] cycloadditions.Control of stereochemistry in the formation of cyclic compounds.

The "soft" nature of the thioether donors makes these ligands particularly suitable for coordinating with late transition metals like palladium, rhodium, and copper, which are workhorses in modern organic synthesis. Tuning the electronic properties of the ligand by introducing electron-withdrawing or -donating groups is another strategy that can be systematically employed to optimize catalytic activity and selectivity for new transformations. nih.gov

Advanced Functional Materials Design and Application in Energy and Environmental Technologies

The unique coordination properties of this compound and its derivatives make them excellent building blocks for advanced functional materials. The thioether groups exhibit strong affinity for a range of metal ions, making them ideal for applications in environmental remediation and sensing.

Environmental Applications:

Heavy Metal Sequestration: Polymers or silica (B1680970) gels functionalized with this compound could act as highly selective sorbents for capturing toxic heavy metal ions like mercury(II), lead(II), and cadmium(II) from industrial wastewater. The tridentate nature of the ligand would ensure strong and selective binding.

Sensors: When integrated into a suitable platform (e.g., a polymer film or nanoparticle surface), metal complexes of these ligands could function as chemical sensors. Binding of a target analyte could induce a measurable change in the complex's optical or electrochemical properties.

Energy Applications: In the realm of energy technologies, these ligands can contribute to the development of next-generation materials for batteries, capacitors, and solar cells. encyclopedia.pub

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound derivatives as linkers can lead to the formation of novel MOFs. These materials could be designed to have high porosity for gas storage (e.g., H₂ or CO₂) or to exhibit specific electronic properties, making them suitable as electrode materials in batteries or supercapacitors.

Electrocatalysts: Metal complexes supported by these ligands can be investigated as catalysts for key energy-related reactions, such as the oxygen reduction reaction (ORR) in fuel cells or the hydrogen evolution reaction (HER) for water splitting. The ability to tune the metal's electronic environment via ligand modification is crucial for optimizing catalytic efficiency.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Nanoengineering

The future development of technologies based on this compound will increasingly rely on a synergistic, interdisciplinary approach. The traditional boundaries between synthetic chemistry, materials science, and nanoengineering are blurring as researchers tackle more complex challenges. tue.nl

From Molecule to Material: Chemists will focus on designing and synthesizing novel ligand architectures with specific functionalities. Materials scientists will then investigate how these molecular building blocks can be assembled into larger, ordered structures like thin films, nanoparticles, or porous frameworks. This collaboration is essential to translate the properties of a single molecule into a functional macroscopic material.

Nanoscale Fabrication: Nanoengineering techniques will be crucial for patterning and integrating these materials into functional devices. For example, techniques like lithography or self-assembly could be used to create sensor arrays from ligand-functionalized nanoparticles or to structure MOF-based electrodes for enhanced battery performance.

Advanced Characterization: A deep understanding of structure-property relationships will require sophisticated characterization techniques from all disciplines. This includes advanced spectroscopy and crystallography to probe the molecular-level coordination environment, as well as electron microscopy and surface analysis techniques to characterize the morphology and performance of the final materials. tue.nl

This convergence of expertise will accelerate the innovation cycle, enabling the rational design of materials with properties tailored for specific applications, from catalysis to electronics and beyond.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The vast chemical space that can be explored by modifying the this compound scaffold presents a significant challenge for traditional, Edisonian research methods. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by enabling high-throughput screening and rational design. nih.gov

Predictive Modeling: ML models can be trained on existing experimental and computational data to predict the properties of yet-to-be-synthesized compounds. For a given metal and ligand, AI could predict:

The resulting complex's geometry and stability.

Its key spectroscopic features (e.g., UV-vis absorption maxima).

Its catalytic activity and selectivity for a specific reaction.

Its binding affinity for a particular substrate or environmental toxin.

Generative Design: Beyond simple prediction, generative AI models can be used for "inverse design." In this approach, the researcher defines a set of desired properties (e.g., high catalytic turnover for ethylene trimerization, strong binding to mercury ions), and the AI algorithm proposes novel ligand structures that are predicted to meet these criteria. This can drastically reduce the time and resources spent on synthesizing and testing suboptimal candidates, focusing experimental efforts on the most promising molecules.

The application of these computational tools will create a powerful feedback loop: AI models will guide experimental work, and the new experimental data will be used to further refine and improve the predictive power of the models. This data-driven approach will be instrumental in unlocking the full potential of the this compound framework and accelerating the discovery of new catalysts and materials. nih.gov

Q & A

Q. Basic

  • NMR Spectroscopy : Analyze δ 1.8–2.6 ppm (CH2-S) and δ 2.8–3.2 ppm (N-CH2) for structural confirmation. Compare to NIST reference data for validation .
  • Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]+ at m/z 164.3, ensuring no fragmentation peaks suggest impurities .
  • HPLC : Employ a C18 column with UV detection at 254 nm; retention time should match standards under isocratic conditions (e.g., 60:40 acetonitrile/water) .

How does the molecular structure of this compound influence its binding affinity to the P2Y12 receptor?

Advanced
The compound’s antiplatelet activity stems from its structural mimicry of clopidogrel’s active metabolite. Key factors include:

  • Methylthio groups : Enhance lipophilicity, improving membrane permeability and receptor docking .
  • Aminoethyl backbone : Facilitates hydrogen bonding with P2Y12 residues (e.g., Tyr105, His187) .
  • Molecular Dynamics (MD) simulations : Predict binding modes using software like AutoDock; compare MDS (Molecular Dynamics Similarity) scores to clopidogrel (target MDS < 2.0 Å) .

How can researchers resolve discrepancies in reported antiplatelet activity data for this compound derivatives?

Advanced
Discrepancies often arise from assay variability or impurity interference. Mitigation strategies:

  • Standardized bioassays : Use light transmission aggregometry (LTA) with ADP as an agonist, normalizing results to clopidogrel .
  • Impurity profiling : Conduct LC-MS/MS to identify byproducts (e.g., oxidized sulfides) that may antagonize activity .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, ensuring studies use equivalent molar concentrations and platelet sources .

What computational strategies predict the reactivity of this compound in nucleophilic environments?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The sulfur atom’s high HOMO density predicts nucleophilic attack at the methylthio group .
  • Reactivity Descriptors : Use Fukui indices to quantify electrophilicity; higher values at sulfur suggest susceptibility to oxidation .
  • Solvent Modeling : Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of transition states during SN2 reactions .

What are the challenges in designing coordination complexes with this compound as a ligand?

Q. Advanced

  • Steric hindrance : The bulky methylthio groups limit binding to small metal ions (e.g., Cu2+). Mitigate by using longer alkyl spacers .
  • Ligand lability : Thioether bonds are prone to oxidation. Stabilize complexes via inert atmospheres or chelating auxiliaries (e.g., bipyridine) .
  • Spectroscopic monitoring : Track coordination via UV-Vis (d-d transitions) and EPR for paramagnetic metals (e.g., Fe3+) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.